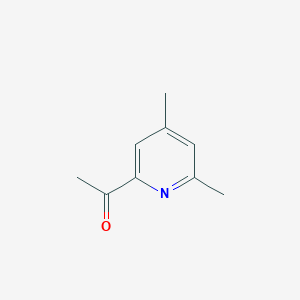![molecular formula C9H7NO2S B1593214 Methyl benzo[d]thiazole-5-carboxylate CAS No. 478169-65-2](/img/structure/B1593214.png)
Methyl benzo[d]thiazole-5-carboxylate
概述
描述
Methyl benzo[d]thiazole-5-carboxylate is a heterocyclic compound that contains a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
作用机制
Target of Action
Methyl benzo[d]thiazole-5-carboxylate is a derivative of the thiazole ring, which is a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to have diverse biological activities .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化分析
Biochemical Properties
Methyl benzo[d]thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to a decrease in uric acid production, which is beneficial in treating conditions like gout. Additionally, this compound has been found to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This interaction disrupts bacterial DNA synthesis, making it a potential antimicrobial agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound can also modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival . Furthermore, this compound has been reported to affect cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits xanthine oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of hypoxanthine to uric acid . Additionally, this compound can bind to bacterial DNA gyrase, inhibiting its activity and disrupting bacterial DNA replication . These interactions highlight the potential therapeutic applications of this compound in treating diseases like gout and bacterial infections.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . It can undergo degradation when exposed to extreme pH or high temperatures . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression . These findings underscore the importance of considering the temporal effects of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing uric acid levels and inhibiting bacterial growth . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound can interact with cytoplasmic enzymes and signaling proteins, modulating their activity . In the nucleus, this compound can influence gene expression by binding to DNA or transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzo[d]thiazole-5-carboxylate typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction is often carried out under acidic or basic conditions, with common reagents including acetic acid, hydrochloric acid, or sodium hydroxide . The reaction can be facilitated by heating and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher efficiency and consistency in product quality. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance the synthesis process .
化学反应分析
Types of Reactions
Methyl benzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, organometallic reagents (Grignard reagents).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Methyl benzo[d]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking fluids.
相似化合物的比较
Methyl benzo[d]thiazole-5-carboxylate can be compared with other benzothiazole derivatives, such as:
2-(Methylthio)benzothiazole: Known for its use as a biocide in the leather and paper industries.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole-6-carboxylic acid: Explored for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGOTDUTYINDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626907 | |
| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478169-65-2 | |
| Record name | Methyl 1,3-benzothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
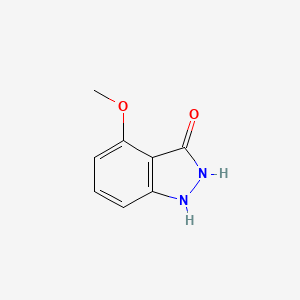
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
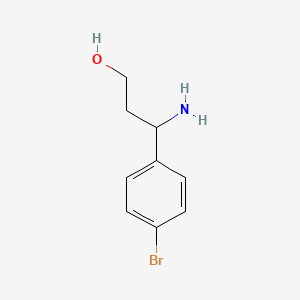

![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)
![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

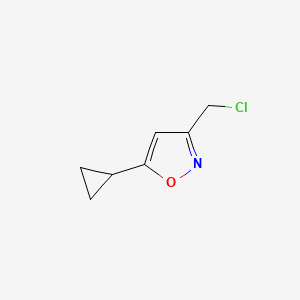
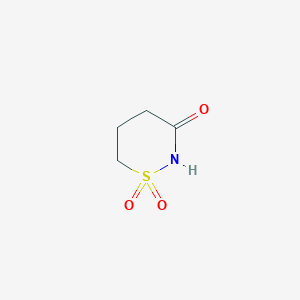
![Ethenyl-[ethenyl(dimethyl)silyl]oxy-[[ethenyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane](/img/structure/B1593151.png)
![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)
